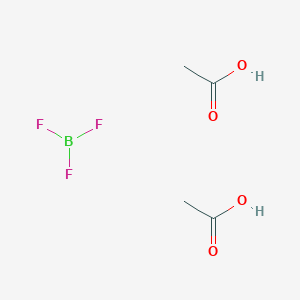

Acetic acid;trifluoroborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetic acid;trifluoroborane, also known as the boron trifluoride-acetic acid complex, is a chemical compound with the molecular formula and a CAS number of 373-61-5. This compound is a light yellow liquid that is moisture-sensitive and exhibits a penetrating odor. It is classified as a corrosive substance that can cause severe skin burns and eye damage upon contact. The compound is soluble in water and can react violently with moisture, releasing toxic gases such as hydrogen fluoride and boron oxides .

The synthesis of acetic acid;trifluoroborane can be achieved through several methods:

- Direct Reaction: Mixing acetic acid with boron trifluoride under controlled conditions leads to the formation of the complex.

- Catalytic Processes: Utilizing boron trifluoride as a catalyst in the synthesis of acetic acid from methanol and carbon monoxide under high pressure has been documented. This method allows for efficient conversion rates and yields .

- Reflux Methods: Heating acetic acid with boron trifluoride in a reflux setup can also yield this compound, although care must be taken due to its corrosive nature.

Acetic acid;trifluoroborane is primarily used in laboratory settings as a reagent for organic synthesis and catalysis. Its unique properties make it valuable in:

- Organic Synthesis: It serves as a catalyst in various organic reactions, particularly those involving carbonyl compounds.

- Chemical Manufacturing: The compound is utilized in producing other chemicals where strong Lewis acids are required.

- Pharmaceuticals: Its role in synthesizing pharmaceutical intermediates has been noted, although detailed applications are less documented .

Studies on interaction mechanisms involving acetic acid;trifluoroborane focus on its reactivity with water and other nucleophiles. The compound reacts vigorously with moisture, producing dense white fumes that contain toxic byproducts. Interaction studies emphasize the importance of handling this compound under anhydrous conditions to prevent hazardous reactions . Additionally, its reactivity profile indicates potential interactions with various organic substrates, which could be explored further for synthetic applications.

Acetic acid;trifluoroborane shares similarities with several related compounds due to its boron content and acidic properties. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boron Trifluoride | A strong Lewis acid used widely in organic synthesis without acetic acid. | |

| Trifluoroacetic Acid | Similar acidity but lacks the boron component; used in peptide synthesis. | |

| Acetic Acid | A common organic acid used in food preservation and chemical synthesis without fluorine substitution. | |

| Boric Acid | A weaker Lewis acid compared to boron trifluoride; used in antiseptics and insecticides. |

Uniqueness

Acetic acid;trifluoroborane is unique due to its dual functionality as both an acidic compound and a strong Lewis acid due to the presence of boron trifluoride. This combination allows it to participate in a range of

The acetic acid-trifluoroborane complex, systematically named acetic acid; trifluoroborane, is a Lewis acid-base adduct formed via coordination between boron trifluoride (BF₃) and two acetic acid (CH₃COOH) molecules. Its molecular formula is C₄H₈BF₃O₄, with a molecular weight of 187.91 g/mol .

Key Identifiers:

The complex exists as a colorless to amber liquid at room temperature, with a density of 1.353 g/mL and a boiling point range of 143–146°C . Its structure involves BF₃ coordinated to two acetic acid molecules through oxygen atoms, forming a tetrahedral geometry around boron (Figure 1).

Historical Development and Discovery

The discovery of boron trifluoride dates to 1808 by Joseph Louis Gay-Lussac and Louis Jacques Thénard, who identified it as a byproduct of hydrofluoric acid synthesis . However, the acetic acid-trifluoroborane complex emerged later as a specialized catalyst in organic synthesis.

Key Milestones:

- 1940s: Herbert C. Brown and Hermann I. Schlesinger pioneered boron chemistry, highlighting BF₃’s utility as a Lewis acid catalyst .

- 1960s: The complex gained prominence in industrial processes, such as the BF₃-catalyzed synthesis of acetic acid from methanol and carbon monoxide under high pressure (335°C, 800 atm) .

- Late 20th century: Applications expanded to polymer chemistry, including cationic polymerization of styrene derivatives .

Significance in Modern Synthetic Chemistry

The acetic acid-trifluoroborane complex is a cornerstone in Lewis acid catalysis due to its ability to polarize substrates and stabilize transition states.

Key Applications:

Esterification and Acetylation:

Friedel-Crafts Reactions:

Polymerization:

Electrochemical Synthesis:

Comparative Catalytic Efficiency:

Laboratory-Scale Preparation Protocols

Laboratory-scale synthesis of acetic acid trifluoroborane involves several well-established methodologies that prioritize safety, efficiency, and product purity. The fundamental approach relies on the formation of a Lewis acid-base complex between boron trifluoride and acetic acid [1] [2].

Direct Complexation Method

The most straightforward laboratory preparation involves the direct reaction of boron trifluoride gas with glacial acetic acid under controlled conditions. The process requires careful handling of boron trifluoride, which is introduced as a gas into pre-cooled acetic acid maintained at temperatures between room temperature and 50°C [3]. The reaction proceeds spontaneously with vigorous evolution of heat, necessitating temperature control to prevent decomposition. This method typically achieves yields of 85-95% with reaction times of 2-4 hours [1].

Controlled Gas Introduction Protocol

A more refined approach utilizes controlled introduction of boron trifluoride gas into glacial acetic acid at temperatures between 25-40°C under slight pressure (1-1.5 atmospheres). The process requires specialized gas handling equipment with corrosion-resistant materials due to the aggressive nature of boron trifluoride [3]. The reaction vessel must be equipped with efficient temperature control systems and gas absorption capabilities. This method demonstrates superior yields of 90-98% with reduced reaction times of 1-2 hours [2].

Anhydrous Preparation Technique

For applications requiring exceptionally pure products, an anhydrous preparation method employs boron trifluoride etherate as a precursor. The etherate is combined with acetic anhydride at temperatures between 0-25°C under an inert atmosphere [3]. This approach minimizes moisture interference and produces a complex with enhanced stability. The reaction proceeds over 3-6 hours with yields ranging from 80-90% [1].

Thermal Controlled Synthesis

Advanced laboratory protocols incorporate thermal controlled synthesis where boron trifluoride and acetic acid are combined under elevated temperatures (50-70°C) with precise temperature regulation. The process requires specialized heating systems and pressure control (1-3 atmospheres) to maintain optimal reaction conditions [3]. This method, while requiring longer reaction times of 4-8 hours, produces yields of 75-85% with consistent product quality [2].

Industrial Manufacturing Processes

Industrial production of acetic acid trifluoroborane operates on significantly larger scales, utilizing continuous or batch processes designed for economic efficiency and consistent product quality [4]. The manufacturing approach adapts laboratory methodologies to industrial requirements while incorporating advanced process control and safety systems.

Continuous Stirred Tank Reactor Systems

Industrial production primarily employs continuous stirred tank reactors constructed from corrosion-resistant materials such as Hastelloy C-276 [4]. These reactors accommodate production scales ranging from 100 to 10,000 kilograms per batch, with annual capacities reaching 1,000 to 50,000 tons depending on market demand [4]. The reactor systems incorporate sophisticated temperature control maintaining operating temperatures between 40-80°C with precision of ±1°C [5].

Process Control Parameters

Industrial processes operate under moderate pressure conditions of 1-5 atmospheres with residence times of 2-6 hours, depending on mixing efficiency and desired conversion rates [4]. The manufacturing systems achieve conversion efficiencies of 92-98%, producing commercial-grade material with boron trifluoride content specifications of 33-37% [6] [7]. Advanced process control systems monitor critical parameters including temperature, pressure, flow rates, and composition to ensure consistent product quality [4].

Raw Material Handling and Storage

Industrial facilities incorporate specialized systems for handling boron trifluoride gas, including leak-tight piping systems, emergency containment measures, and automated gas flow control [4]. Acetic acid storage systems utilize temperature-controlled tanks with nitrogen blanketing to prevent moisture absorption and maintain product quality [5]. The manufacturing process requires sophisticated gas handling systems capable of processing 10-100 kilograms per hour of boron trifluoride [4].

Scale-Up Considerations

Industrial manufacturing addresses heat transfer challenges through jacketed reactor systems and external heat exchangers constructed from Hastelloy materials [4]. The scale-up process incorporates enhanced mixing systems with power requirements of 50-200 horsepower to ensure adequate mass transfer and temperature uniformity [5]. Production facilities implement continuous monitoring systems for process optimization and quality assurance [4].

Purification and Quality Control Techniques

The purification of acetic acid trifluoroborane requires specialized techniques to achieve commercial specifications while maintaining product stability and safety [6] [7]. Quality control protocols ensure consistent product performance across industrial applications.

Distillation-Based Purification

Primary purification relies on distillation techniques operating at temperatures between 140-148°C under atmospheric pressure [2] [6]. Fractional distillation systems provide enhanced separation efficiency for close-boiling components, achieving purities of 97-99% with separation efficiencies of 90-98% [2]. For temperature-sensitive applications, vacuum distillation operates at reduced temperatures of 80-120°C under pressures of 0.1-0.5 atmospheres, though with reduced efficiency of 80-90% [6].

Moisture Control and Drying

Critical purification steps include moisture removal using molecular sieves and drying agents to achieve water content below 0.1% [7]. The process employs activated molecular sieves operating at room temperature with efficiencies of 90-95% [6]. Drying agents such as phosphorus pentoxide or magnesium sulfate achieve moisture removal efficiencies of 95-99% under dry atmospheric conditions [7].

Advanced Separation Techniques

Solvent extraction methods remove organic impurities using appropriate organic solvents at room temperature, achieving purification efficiencies of 75-90% [6]. Ion exchange techniques employ specialized resin columns for ionic impurity removal, achieving efficiencies of 85-95% with significant reduction in ionic content [7]. Crystallization methods, while less commonly employed, provide solid impurity removal with efficiencies of 70-85% [6].

Quality Control Specifications

Commercial-grade acetic acid trifluoroborane must meet stringent specifications including boron trifluoride content of 33-37% determined by titration or gas chromatography [6] [7]. Free acetic acid content is maintained at 63-67% through acid-base titration methods [6]. Physical properties including density (1.345-1.353 g/mL), refractive index (1.368 at 20°C), and appearance (clear light yellow to brown liquid) are monitored through standardized testing protocols [7].

Analytical Testing Protocols

Quality control laboratories employ comprehensive testing protocols including Karl Fischer titration for water content determination (target <0.5%), differential scanning calorimetry for melting point verification (-47°C), and distillation range analysis for boiling point confirmation (140-148°C) [6] [7]. Visual inspection protocols ensure product appearance meets commercial specifications, while pycnometry provides precise density measurements [7].

Continuous Quality Monitoring

Industrial production facilities implement continuous quality monitoring systems that track critical quality parameters throughout the manufacturing process [4]. These systems provide real-time data on product composition, enabling immediate process adjustments to maintain product specifications [5]. Statistical process control methods ensure consistent product quality across production batches while minimizing variability [4].

Physical Description

Liquid

GHS Hazard Statements

H290 (57.65%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (48.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (71.76%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H372 (71.76%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

General Manufacturing Information

Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)-: ACTIVE